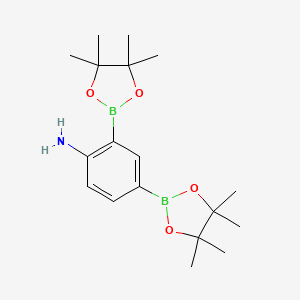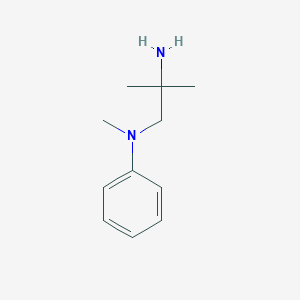![molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3](/img/structure/B13931270.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- typically involves the reaction of piperidine with 1,4-benzodioxan-6-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the pharmaceutical industry for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Aplicaciones Científicas De Investigación
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. This modulation leads to the inhibition of cell migration and induction of cell cycle arrest, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: Another piperidine derivative found in black pepper, known for its antioxidant and anticancer properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen, used as a precursor in the synthesis of piperidine.
Piperazine: A heterocyclic amine with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is unique due to its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
857373-50-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
Clave InChI |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)


![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)







